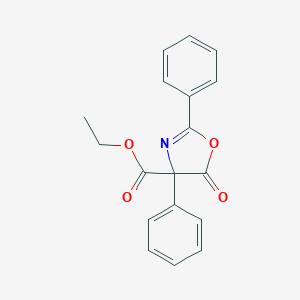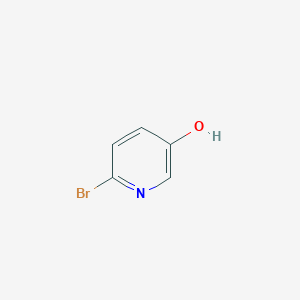
2-Bromo-5-hydroxypyridine
Vue d'ensemble
Description
2-Bromo-5-hydroxypyridine is a chemical compound with the molecular formula C5H4BrNO and a molecular weight of 174 . It is used as an active pharmaceutical intermediate and in coupling reactions with halo aromatic amines and alcohols for a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines .
Synthesis Analysis
The synthesis of 2-Bromo-5-hydroxypyridine can be achieved from 2-Bromopyridine-5-boronic acid . An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-hydroxypyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis
2-Bromo-5-hydroxypyridine is used in coupling reactions with halo aromatic amines and alcohols for a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines .Physical And Chemical Properties Analysis
2-Bromo-5-hydroxypyridine is a solid at room temperature . It has a melting point of 133-136°C . It is slightly soluble in water .Applications De Recherche Scientifique
Pharmaceutical Intermediates
2-Bromo-5-hydroxypyridine: is utilized as an active pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmacologically active molecules. For instance, it is involved in coupling reactions with halo aromatic amines and alcohols, providing a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines. These compounds are significant due to their potential therapeutic applications in treating diseases.
Molecular Structure Analysis
The compound’s molecular structure has been studied using Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These studies are essential for understanding the electronic properties and reactivity of the molecule. The molecular electrostatic potential (MEP) and frontier orbital gap are computed to predict how the molecule might interact with other substances, which is vital for drug design and material science.
Bromodomain Inhibition
2-Bromo-5-hydroxypyridine: has been investigated for its potential as a bromodomain inhibitor . Bromodomains are involved in recognizing acetylated lysine residues on histone tails, influencing gene expression. Inhibitors of bromodomains can, therefore, serve as tools for epigenetic regulation and have implications in treating cancer and inflammatory diseases.
Spectral Analysis
The spectral properties of 2-Bromo-5-hydroxypyridine have been analyzed to understand its light absorption and emission characteristics . This information is crucial for applications in developing new optical materials, sensors, and dyes.
Non-Covalent Interaction Studies
Research has been conducted to describe the non-covalent interactions of 2-Bromo-5-hydroxypyridine using reduced density gradient (RDG) analysis . Understanding these interactions is important for the development of supramolecular chemistry and the design of molecular assemblies.
Thermodynamic Function Correlation
The thermodynamic functions of 2-Bromo-5-hydroxypyridine have been reported, revealing correlations between these functions and temperature . Such studies are valuable for predicting the stability and reactivity of the compound under different conditions, which is important for chemical process optimization.
DNA Synthesis Studies
2-Bromo-5-hydroxypyridine: derivatives, such as 5-Bromo-2′-deoxyuridine, are useful for studying DNA synthesis . They are incorporated into DNA in place of thymidine, allowing researchers to track and understand DNA replication processes.
Mécanisme D'action
Target of Action
It is used as an active pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific drug it is incorporated into.
Mode of Action
The mode of action of 2-Bromo-5-hydroxypyridine is primarily through its role as a reagent in chemical reactions. It is used in coupling reactions with halo aromatic amines and alcohols for a practical synthetic route to 2-substituted amino phenyl and hydroxyphenyl pyridines . This suggests that its mode of action is largely dependent on the specific reactions it is involved in.
Biochemical Pathways
It is used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that it may play a role in the synthesis of complex organic compounds.
Pharmacokinetics
It is slightly soluble in water , which may influence its absorption and distribution in biological systems
Result of Action
The molecular and cellular effects of 2-Bromo-5-hydroxypyridine are not directly stated in the available literature. As an active pharmaceutical intermediate, its effects would likely depend on the specific drug it is incorporated into. In general, it is used to synthesize 2-substituted amino phenyl and hydroxyphenyl pyridines , which could have various effects depending on their specific structures and targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-hydroxypyridine. For instance, it should be stored in a dark place, sealed in dry, room temperature conditions . These factors can affect its stability and reactivity, which in turn can influence its efficacy in chemical reactions.
Safety and Hazards
2-Bromo-5-hydroxypyridine is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
6-bromopyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-2-1-4(8)3-7-5/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEFNEALEPSHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80971087 | |
| Record name | 6-Bromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55717-40-3, 55717-45-8 | |
| Record name | 6-Bromopyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80971087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,7'-Dimethoxy-[4,4']bi[benzo[1,3]dioxolyl]-5,5'-dicarboxylic acid](/img/structure/B120139.png)
![Tricyclo[5.2.1.02,6]decan-2-amine](/img/structure/B120145.png)
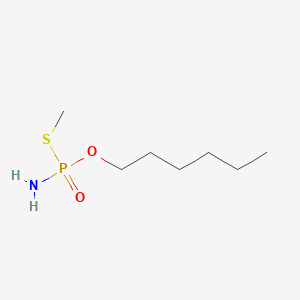
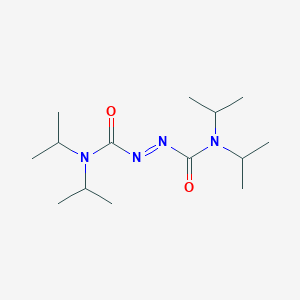
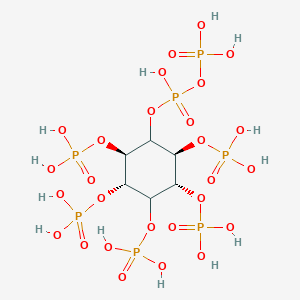
![{5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid](/img/structure/B120155.png)
![8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B120157.png)





